molecular formula C11H14O4 B14286210 4-(Ethoxymethoxy)-3-methoxybenzaldehyde CAS No. 128837-27-4

4-(Ethoxymethoxy)-3-methoxybenzaldehyde

Cat. No.: B14286210
CAS No.: 128837-27-4
M. Wt: 210.23 g/mol
InChI Key: KAYPSBSKABKCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxymethoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O4 It is a benzaldehyde derivative, characterized by the presence of ethoxymethoxy and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethoxy)-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another method includes the alkoxymercuration-demercuration of an alkene, which converts an alkene into an ether .

Industrial Production Methods

Industrial production of ethers, including compounds like this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to form alkenes .

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The methoxy and ethoxymethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOCH2CH3) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-(Ethoxymethoxy)-3-methoxybenzoic acid.

    Reduction: 4-(Ethoxymethoxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethoxymethoxy)-3-methoxybenzaldehyde is used in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethoxymethoxy)-3-methoxybenzaldehyde is unique due to the presence of both methoxy and ethoxymethoxy groups, which influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

128837-27-4

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-(ethoxymethoxy)-3-methoxybenzaldehyde

InChI

InChI=1S/C11H14O4/c1-3-14-8-15-10-5-4-9(7-12)6-11(10)13-2/h4-7H,3,8H2,1-2H3

InChI Key

KAYPSBSKABKCJI-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.